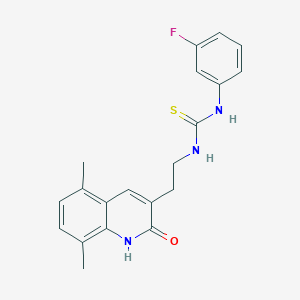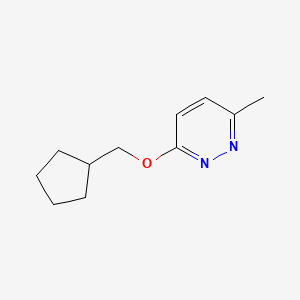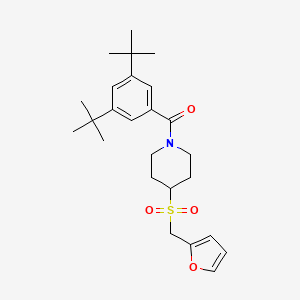
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride” is a complex organic molecule. It is a derivative of isoxazole, a heterocyclic compound . The isoxazole ring is a five-membered ring with two nonadjacent heteroatoms. The first is a nitrogen atom and the second is an oxygen atom .
Synthesis Analysis
The synthesis of this compound or its derivatives has been studied in various contexts. For instance, a study has reported the synthesis of an isoxazole derivative and characterized it using spectroscopy . Another study designed and synthesized 94 derivatives of a similar compound to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of this compound can be determined by various methods such as single crystal X-ray diffraction . The structure can also be optimized and calculated using methods like DFT (Density Functional Theory) with a 6-311+G (2 d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving this compound or its derivatives can be quite complex. The compound can undergo various reactions depending on the conditions and reagents used. For example, in the synthesis of its derivatives, various reactions might be involved .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For instance, its structure can be determined using single crystal X-ray diffraction . Other properties like solubility, melting point, boiling point, etc., would need to be determined experimentally.Aplicaciones Científicas De Investigación
Molecular Interaction and Antagonistic Activities
- The study of molecular interactions of specific antagonists with the CB1 cannabinoid receptor reveals insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This includes the understanding of the steric and electrostatic character required for binding to the CB1 receptor, suggesting potential applications in the design of receptor-specific drugs (Shim et al., 2002).
Synthesis of Therapeutic Agents
- Research focused on the linear synthesis of compounds for potential therapeutic applications showcases methodologies for creating substances with inhibitory activity against specific enzymes. This highlights the compound's relevance in developing treatments targeting enzyme-related diseases (Muhammad Athar Abbasi et al., 2019).
Mechanism of Action in HIV Entry Inhibition
- An examination of the mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, provides insights into the role of certain compounds in inhibiting the CCR5 receptor, which is critical in the development of HIV treatments (Watson et al., 2005).
Chemical Synthesis and Reactivity
- Studies on the synthesis of specific piperazinediones and their reactivity with sulfur monochloride offer an understanding of chemical reactions that can lead to the formation of compounds with potential medicinal properties (Hino & Satô, 1974).
Antidepressant Metabolism
- Investigations into the oxidative metabolism of novel antidepressants by various enzymes illustrate the metabolic pathways of drugs in the human body, which is crucial for developing effective and safe therapeutic agents (Hvenegaard et al., 2012).
Mecanismo De Acción
The mechanism of action of this compound or its derivatives can vary depending on the context. For instance, one of the derivatives was found to have inhibitory effects on BRD4, a protein that has been implicated in cancer . The compound exhibited significant anti-proliferative activity against certain cell lines .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activity, particularly its potential anti-cancer properties . Additionally, the synthesis of more derivatives and their testing against various biological targets could be another promising direction .
Propiedades
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S.ClH/c1-13-16(14(2)25-18-13)12-19-8-10-20(11-9-19)17(22)15-4-6-21(7-5-15)26(3,23)24;/h15H,4-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPKYLCIROOTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846708.png)

![Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846715.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846716.png)

![(Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid](/img/structure/B2846718.png)


![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846721.png)





